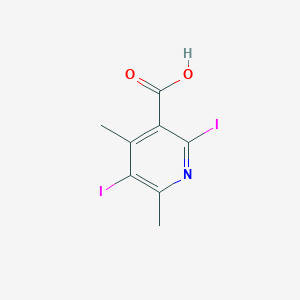

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid

Description

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by iodine substituents at positions 2 and 5, methyl groups at positions 4 and 6, and a carboxylic acid functional group at position 2.

Properties

IUPAC Name |

2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7I2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZFVCVQZZTONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of 4,6-dimethylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is usually heated to facilitate the iodination process. After completion, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atoms. Reagents such as potassium permanganate and sodium borohydride are commonly used for these reactions.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Scientific Research Applications

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of 2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atoms and carboxylic acid group play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyridine ring significantly impacts molecular properties. Below is a comparative table of key analogs:

Key Observations :

- However, iodine’s larger atomic radius may reduce solubility in polar solvents .

- Functional Group Interactions: The carboxylic acid group at position 3 enables hydrogen bonding, a feature shared across analogs.

Biological Activity

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves the iodination of 4,6-dimethylpyridine-3-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is conducted under controlled conditions to ensure high purity of the final product through recrystallization or chromatography.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have shown varying degrees of cytotoxicity against A549 lung adenocarcinoma cells. The structure-activity relationship suggests that modifications in the molecular structure can significantly influence anticancer efficacy .

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| 2 | 78–86 | A549 | Weak anticancer activity |

| 6 | 64 | A549 | Enhanced activity with chlorophenyl |

| 8 | Not specified | A549 | Most potent activity observed |

The mechanism of action involves interaction with specific molecular targets, inhibiting pathways crucial for cancer cell survival and proliferation. The presence of iodine atoms and the carboxylic acid group is believed to play a vital role in its binding affinity to enzymes and receptors involved in cancer progression .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The structural characteristics contribute to its ability to disrupt bacterial cell functions .

The biological activity of this compound can be attributed to its chemical structure. The iodine substituents enhance its reactivity and potential binding interactions with biological targets. The carboxylic acid functionality is crucial for engaging in hydrogen bonding and ionic interactions with biomolecules.

Case Studies

Several case studies have highlighted the compound's potential:

- Anticancer Efficacy : In a study involving various derivatives of pyridine carboxylic acids, this compound was shown to reduce cell viability in A549 cells significantly compared to controls. This reinforces the need for further investigations into its structure-activity relationships.

- Antimicrobial Screening : Another study assessed the antimicrobial efficacy against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited substantial inhibitory effects, suggesting a promising avenue for developing new antimicrobial agents targeting resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.